molecular formula C2H2Cl2F2 B1293416 1,1-Dichloro-2,2-difluoroethane CAS No. 471-43-2

1,1-Dichloro-2,2-difluoroethane

Cat. No. B1293416
CAS RN: 471-43-2
M. Wt: 134.94 g/mol
InChI Key: VLIDBBNDBSNADN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, involves the fluorination of chloropentafluorobenzene with elemental fluorine at elevated temperatures . Although this process does not directly describe the synthesis of 1,1-dichloro-2,2-difluoroethane, it provides a glimpse into the methods used for synthesizing halogenated hydrocarbons.

Molecular Structure Analysis

Studies on the molecular structure of compounds closely related to 1,1-dichloro-2,2-difluoroethane, such as 1,1-difluoroethane and 1,1-dichloro-2,2-difluoroethylene, have been conducted using techniques like electron diffraction and rotational spectroscopy . These studies reveal the presence of weak hydrogen bonds and the existence of different isomeric forms stabilized by various intramolecular interactions. For instance, the rotational spectrum of the 1,1-difluoroethane dimer shows two stable isomers connected by weak hydrogen bonds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds analogous to 1,1-dichloro-2,2-difluoroethane, such as 1,2-difluoroethane and 1,1,2,2-tetrafluoro-1,2-dichloroethane, have been explored . These studies provide data on bond lengths, bond angles, and conformational preferences, which are crucial for understanding the behavior of these molecules. For example, the molecular structure of 1,2-difluorotetrachloroethane reveals the presence of trans and gauche isomeric forms and provides specific bond distances and angles .

Scientific Research Applications

Application 1: Synthesis of 1-chloro-2,2-difluoroethylene

  • Summary of the Application : 1,1-Dichloro-2,2-difluoroethane is used as a raw material and key intermediate for the production of 1-chloro-2,2-difluoroethylene . This compound is important in the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins, and other fluorine-containing fine chemicals .
  • Methods of Application : The synthesis of 1-chloro-2,2-difluoroethylene involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc . The best results were obtained in methanol, dimethyl formamide, and ethanol at 80 °C .
  • Results or Outcomes : The method provides a way to produce 1-chloro-2,2-difluoroethylene on an industrial scale because 1,2,2-trichloro-1,1-difluoroethane is a waste material arising from 2,2-dichloro-1,1,1-trifluoroethane production .

Application 2: Use as a Refrigerant

  • Summary of the Application : 1,1-Dichloro-2,2-difluoroethane is a low-boiling liquid that is used as a refrigerant . It may also be used as a solvent, but has practical limitations as such, because of its low boiling point .
  • Methods of Application : As a refrigerant, 1,1-Dichloro-2,2-difluoroethane is used in cooling systems where it absorbs heat from the environment and then releases it at a higher temperature .
  • Results or Outcomes : Its use as a refrigerant is limited due to its low boiling point and potential toxicity by inhalation .

Application 3: Production of Fluorine-Containing Fine Chemicals

  • Summary of the Application : 1,1-Dichloro-2,2-difluoroethane is a key intermediate for the production of fluorine-containing fine chemicals . These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
  • Results or Outcomes : The production of these fine chemicals allows for a wide range of applications in various industries, including textiles, surfactants, and resins .

Application 4: Use as a Foaming Agent

  • Summary of the Application : 1,1-Dichloro-2,2-difluoroethane is used as a foaming agent . It is particularly useful in the production of polyolefin and polyurethane foams .
  • Methods of Application : In the production of foams, 1,1-Dichloro-2,2-difluoroethane is mixed with the polymer material. When the mixture is heated, the 1,1-Dichloro-2,2-difluoroethane vaporizes, creating small bubbles or “foam” in the material .
  • Results or Outcomes : The use of 1,1-Dichloro-2,2-difluoroethane as a foaming agent results in lightweight, insulating materials that have a wide range of applications, including packaging, insulation, and more .

Application 5: Production of Dichlorodifluoroethylene

  • Summary of the Application : 1,1-Dichloro-2,2-difluoroethane is used as a key intermediate in the production of dichlorodifluoroethylene . Dichlorodifluoroethylene is used as an intermediate or precursor in the production of other industrial chemicals .
  • Results or Outcomes : The production of these chemicals allows for a wide range of applications in various industries .

Application 6: Use as a Solvent

  • Methods of Application : As a solvent, 1,1-Dichloro-2,2-difluoroethane is used to dissolve other substances .
  • Results or Outcomes : Its use as a solvent is limited due to its low boiling point and potential toxicity by inhalation .

Safety And Hazards

Users should avoid breathing in the mist, gas, or vapors of 1,1-Dichloro-2,2-difluoroethane . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990, which intend to phase out the use of substances that deplete the ozone layer .

properties

IUPAC Name

1,1-dichloro-2,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIDBBNDBSNADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073190
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2,2-difluoroethane

CAS RN

471-43-2
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dichloro-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
N Wang, L Yang, S Xiang - Journal of Chemical Research, 2013 - journals.sagepub.com
1-Chloro-2,2-difluoroethylene was prepared from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc. Eleven different solvents were …
Number of citations: 2 journals.sagepub.com
CW Huskins, P Tarrant, JF Bruesch… - Industrial & …, 1951 - ACS Publications
In an effort to develop a more satisfactory method for the preparation of certain haloethylenes, the thermal de-hydrohalogenation of some chlorofluoroethanes was studied. The effect of …
Number of citations: 5 pubs.acs.org
WM Spicer, HDR Page - Journal of the American Chemical …, 1953 - ACS Publications
(1) WM Spicer and J. Kruger, This Journal, 78, 1855 (1950).(2) WM Spicer and LH Myer, ibid., 73, 934 (1951). colorless bromine solvents. Azeotropes of this general type are valuable in …
Number of citations: 0 pubs.acs.org
H Halon - DISCLAiMUl NOTICE, 1991 - apps.dtic.mil
C. SELECTED GROUP 2 CANDIDATES Page 51 TABLE 2. GROUP 1 CHEMICALS. Halocarbon Halon Number Number Formula Name 22 121 CHC1F 2chiorodifluoromethane 23 13 …
Number of citations: 3 apps.dtic.mil
BM Fung - Journal of the American Chemical Society, 1969 - ACS Publications
In nuclearmagnetic resonance(nmr), transitions which are forbidden in the first order may be detected in the form of multiple quantum transitions at increased amplitude of the …
Number of citations: 2 pubs.acs.org
RJ Abraham, MA Cooper, TM Siverns… - Organic Magnetic …, 1974 - Wiley Online Library
The NMR spectra of 1,1‐dichloro‐2,2‐difluoroethane (1), 1,1‐dibromo‐2,2‐difluoroethane (2), meso and dl 1,2‐dichloro‐1,2‐difluoroethane (3) and 1,1,2,2‐tetrachloroethane (4) have …
Number of citations: 13 onlinelibrary.wiley.com
GS Kolesnikov, MG Avetyan - Bulletin of the Academy of Sciences of the …, 1959 - Springer
Carbon-chain polymers and copolymers Communication 6. Synthesis and polymerization of 1,1-dichloro-2-fluoroethylene Page 1 CARBON-CHAIN POLYMERS AND COPOLYMERS …
Number of citations: 3 link.springer.com
DJ Pasto, PF Heid, SE Warren - Journal of the American Chemical …, 1982 - ACS Publications
The stereochemical, relative reactivity, and kinetic isotope effect data derived from the study of the cycloaddition of substituted alienes with 1, 1-dichloro-1, 2-difluoroethene provides a …
Number of citations: 35 pubs.acs.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
HDR Page - 1952 - core.ac.uk
PHASE EQUILIBRIA STUDIES WITH BROMINE A study of the liquid-vapor equilibria of three binary systems, each consisting of bromine and an organic solvent was made. The ex …
Number of citations: 0 core.ac.uk

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